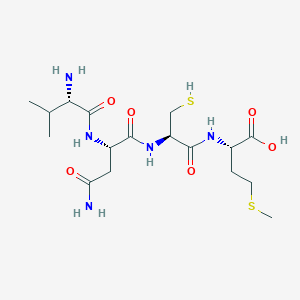![molecular formula C15H17NO4 B12528007 Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester CAS No. 656228-35-2](/img/structure/B12528007.png)
Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole moiety attached to a propanedioic acid dimethyl ester group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Propanedioic Acid Dimethyl Ester Group: The indole derivative is then reacted with a suitable propanedioic acid dimethyl ester precursor under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological conditions.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.
Industrial Applications: The compound is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects . The compound may also influence cellular signaling pathways, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester is unique due to its specific combination of the indole moiety with the propanedioic acid dimethyl ester group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and biological research .
Eigenschaften
CAS-Nummer |
656228-35-2 |
|---|---|
Molekularformel |
C15H17NO4 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
dimethyl 2-[(1-methylindol-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C15H17NO4/c1-16-11(8-10-6-4-5-7-13(10)16)9-12(14(17)19-2)15(18)20-3/h4-8,12H,9H2,1-3H3 |
InChI-Schlüssel |
HFKWHYIHXIQEPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1CC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
![[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile](/img/structure/B12527958.png)

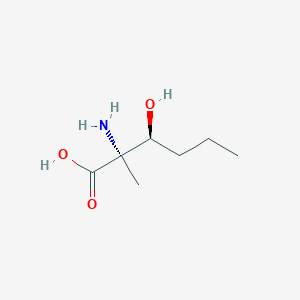
![L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide](/img/structure/B12527966.png)
![1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12527967.png)
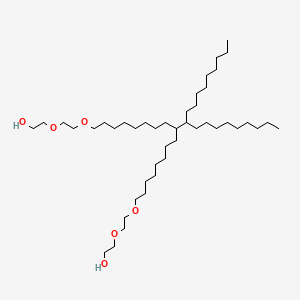
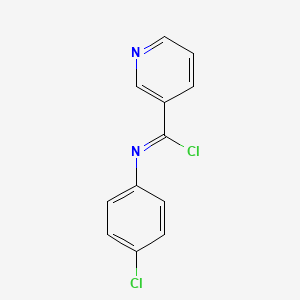
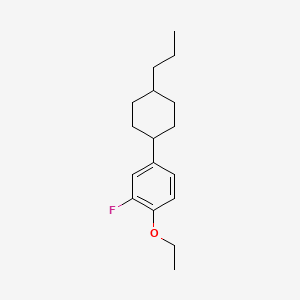
![(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B12527985.png)
![2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline]](/img/structure/B12527987.png)
